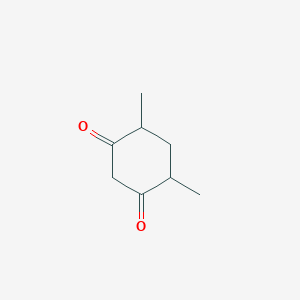

4,6-Dimethylcyclohexane-1,3-dione

Description

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4,6-dimethylcyclohexane-1,3-dione |

InChI |

InChI=1S/C8H12O2/c1-5-3-6(2)8(10)4-7(5)9/h5-6H,3-4H2,1-2H3 |

InChI Key |

WNYCEAPIXKWMNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(=O)CC1=O)C |

Origin of Product |

United States |

Preparation Methods

Robinson Annulation Route (Classical Method)

One of the most established methods for synthesizing this compound is via the Robinson annulation reaction. This involves a Michael addition followed by an intramolecular aldol condensation:

- Starting Materials: Diethyl propanedioate (diethyl malonate) and 4-methylpent-3-en-2-one (mesityl oxide).

- Reaction Steps: Michael addition of diethyl malonate to mesityl oxide forms an intermediate which undergoes intramolecular aldol condensation under the reaction conditions.

- Workup: Hydrolysis and acidification of the cyclized material lead to decarboxylation, furnishing 5,5-dimethylcyclohexane-1,3-dione.

- Tautomerism: The product exists as a mixture of keto and enol tautomers.

- Reference: This method is well documented in organic synthesis protocols and was detailed in a sophomore laboratory report and other organic chemistry literature.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Michael Addition | Diethyl malonate + mesityl oxide | Intermediate cyclized product |

| Hydrolysis & Acidification | Acidic conditions | Decarboxylation to dimedone |

Gas-Phase Cyclization of Delta-Keto Esters (Patent Method)

A patented process (US3932511A) describes a gas-phase cyclization of delta-keto esters to produce cyclohexane-1,3-diones and their alkyl-substituted derivatives, including this compound:

- Starting Material: Lower alkyl 5-oxo-hexanoate esters (delta-keto esters).

- Catalyst: Thermally stable solid materials such as activated carbon or magnesium oxide with high internal surface area (100–1500 m²/g).

- Reaction Conditions: Gaseous contact at temperatures from 100°C to 500°C, preferably 200°C to 350°C.

- Advantages: Higher yield and avoidance of large quantities of sodium methanolate and sulfuric acid used in traditional methods.

- By-products: Minimal; avoids formation of sodium sulfate.

- Reference: US Patent US3932511A.

| Parameter | Details |

|---|---|

| Catalyst | Activated carbon or MgO |

| Temperature Range | 100–500°C (optimal 200–350°C) |

| Reaction Phase | Gas phase |

| Starting Ester | Lower alkyl 5-oxo-hexanoate esters |

| Yield | Improved compared to classical methods |

Base-Catalyzed Condensation in Dimethylformamide

Another synthetic approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with aryl isothiocyanates in the presence of potassium hydroxide in dimethylformamide (DMF):

- Process: 5,5-Dimethylcyclohexane-1,3-dione dissolves in DMF with KOH; aryl isothiocyanates are added, and the mixture is stirred overnight.

- Isolation: Acidification with acetic acid precipitates the product, which is then crystallized from ethanol.

- Application: This method is often used for preparing derivatives but confirms the availability and reactivity of this compound.

- Reference: ARKAT-USA research on thiocarboxamide derivatives.

Green Chemistry Approach: Aqueous Medium Synthesis of Derivatives

Ecofriendly synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and aromatic aldehydes in aqueous media has been reported:

- Reaction Conditions: Stirring in water with sodium bicarbonate as a catalyst at room temperature or under microwave irradiation.

- Advantages: Simple, environmentally benign, and efficient.

- Product Confirmation: Characterized by NMR and melting point analysis.

- Reference: Scholars Research Library publication.

Comparative Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4,6-Dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. It can act as a nucleophile in Michael addition reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, which can further undergo various transformations .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 4,6-dimethylcyclohexane-1,3-dione and related compounds:

Key Observations :

- Lipophilicity : Aryl-substituted derivatives (e.g., 5-(2,3,4,6-tetramethylphenyl)) exhibit higher LogP values (3.33) than alkyl-substituted analogs, suggesting enhanced membrane permeability .

Condensation and Cyclization Reactions

- Cyclohexane-1,3-dione Derivatives : The unsubstituted parent compound readily undergoes multi-component reactions with aldehydes (e.g., benzaldehyde) and dimedone to form xanthene derivatives (e.g., 3,3-dimethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione) .

- Role of Substituents : Methyl groups at the 4,6 positions may hinder nucleophilic attack compared to 5,5-dimethyl analogs, as seen in reactions with 1,3-diketones where steric bulk (e.g., 5,5-dimethylhexane-1,3-dione) prevented reactivity .

Heterocyclization

- Thiophene Synthesis : Cyclohexane-1,3-dione reacts with aromatic amines and sulfur to form dihydrobenzo[b]thiophenes. Substituent positions (e.g., 4,6 vs. 5,5) could influence regioselectivity .

Antimicrobial Activity

- Cyclohexane-1,3-dione derivatives (e.g., 5a-5h) exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . The 4,6-dimethyl isomer may offer enhanced activity due to optimized steric effects.

Anthelmintic Potential

- Piperazine-2,3-dione derivatives (e.g., 2a-i) show significant anthelmintic effects against Enterobius vermicularis and Fasciola hepatica .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.